molecular formula C9H6BrNO B066419 5-bromoisoquinolin-1(2H)-one CAS No. 190777-77-6

5-bromoisoquinolin-1(2H)-one

Cat. No.: B066419
CAS No.: 190777-77-6
M. Wt: 224.05 g/mol
InChI Key: UKIWLFJYNMJPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromoisoquinolin-1(2H)-one is a high-value, synthetically versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This brominated isoquinoline derivative serves as a key intermediate for the construction of more complex molecular architectures, primarily via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its core structure, featuring a lactam and an electron-rich bromine substituent, is of significant interest in the development of potent inhibitors for various biological targets, including kinases, bromodomains, and phosphodiesterases (PDEs). Researchers value this compound for its ability to introduce the privileged isoquinolin-1(2H)-one scaffold into target molecules, a motif known for its diverse pharmacological properties and presence in compounds with demonstrated anticancer, anti-inflammatory, and neurological activity. The reactivity of the bromine atom allows for precise functionalization, enabling structure-activity relationship (SAR) studies and the exploration of chemical space around this core heterocycle. For Research Use Only.

Properties

IUPAC Name

5-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWLFJYNMJPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440376
Record name 5-bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190777-77-6
Record name 5-Bromo-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190777-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Procedure

The most well-documented synthesis of 5-bromoisoquinolin-1(2H)-one begins with the oxidation of 5-bromoisoquinoline using m-CPBA in dichloromethane at room temperature. This step generates an N-oxide intermediate, which undergoes subsequent acetylation with acetic anhydride under reflux to form the corresponding acetoxy derivative. Hydrolysis of this intermediate with aqueous sodium hydroxide yields the final product.

Key Steps :

  • Oxidation : 5-Bromoisoquinoline (4.85 g, 23.3 mmol) reacts with m-CPBA (9.28 g, 35.0 mmol) in dichloromethane (78 mL) for 30 minutes at 20°C.

  • Acetylation : The crude N-oxide is treated with acetic anhydride (78 mL) under reflux for 1 hour.

  • Hydrolysis : The acetylated product is hydrolyzed with 2M NaOH (156 mL) under reflux, followed by neutralization with HCl to precipitate the product.

Yield Optimization and Challenges

The reported 43% yield highlights challenges in side-reaction suppression during oxidation and acetylation. Excess m-CPBA (1.5 equivalents) ensures complete oxidation but may lead to over-bromination or ring-opening byproducts. Solvent selection (dichloromethane vs. chloroform) and rigorous washing with saturated sodium bicarbonate and brine mitigate impurities. Scaling this reaction necessitates precise temperature control to maintain regioselectivity.

Table 1: Synthesis Parameters for this compound via Oxidation

ParameterValue
Starting Material5-Bromoisoquinoline (23.3 mmol)
Oxidizing Agentm-CPBA (35.0 mmol)
Solvent (Oxidation)Dichloromethane (78 mL)
Reaction Time0.5 hours (oxidation)
Acetylation ConditionsAcetic anhydride, reflux, 1h
Hydrolysis Conditions2M NaOH, reflux, 2h
Final Yield43%

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could theoretically introduce bromine via functionalized intermediates. For example, a boronic ester derivative of isoquinolin-1(2H)-one might undergo cross-coupling with a bromoarene. However, the provided literature lacks experimental validation of this approach for the target compound.

Industrial-Scale Production Considerations

Process Intensification

Batch-to-continuous flow conversion could improve yield and reproducibility in large-scale synthesis. Automated reactors with real-time monitoring of temperature and reagent addition would minimize side reactions. For instance, continuous flow oxidation with m-CPBA in a microreactor might enhance heat dissipation and reduce reaction time.

Purification Strategies

Industrial purification relies on recrystallization or column chromatography. The described synthesis uses filtration and drying under reduced pressure, but scalable alternatives like centrifugal partition chromatography (CPC) or flash distillation warrant exploration. Solvent recovery systems for dichloromethane and acetic anhydride would reduce environmental impact.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure of this compound. While the provided sources lack direct data for the parent compound, analogous N-benzyl derivatives exhibit characteristic aromatic proton signals at δ 7.8–8.3 ppm in ¹H NMR. The bromine atom’s electronegativity deshields adjacent protons, causing downfield shifts. Mass spectrometry (ESI-MS) would confirm the molecular ion peak at m/z 224.05 (C₉H₆BrNO).

Crystallographic Validation

X-ray diffraction (XRD) of related compounds, such as N-benzyl-5-bromoisoquinolin-1(2H)-one, reveals planar isoquinolinone rings with bond angles consistent with aromatic stability . These data indirectly support the structural assignment of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Reaction ConditionsNucleophileProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF, 95°C, 12 h3-Boronobenzoate5-Arylisoquinolin-1(2H)-one35%
CuI, L-proline, DMSO, 80°C, 24 hNaN₃5-Azidoisoquinolin-1(2H)-one60%

Key Findings :

  • Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position .
  • Azide substitution facilitates click chemistry applications .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Reaction TypeCatalyst SystemPartner ReagentProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFAryl boronic acid5-Arylisoquinolin-1(2H)-one43%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃BenzylamineN-Benzyl-5-bromoisoquinolinone67%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C-Br bond initiates coupling .
  • Steric effects from the pyridone ring influence regioselectivity .

Oxidation and Reduction Reactions

The pyridone ring undergoes redox transformations:

Reaction TypeConditionsProductYieldSource
Oxidationm-CPBA, CH₂Cl₂, rt, 0.5 h5-Bromoisoquinoline N-oxide82%
ReductionH₂, Pd/C, EtOH, 50°C, 6 h5-Bromo-1,2,3,4-tetrahydroisoquinoline75%

Applications :

  • N-Oxides serve as intermediates for further functionalization .
  • Hydrogenation products are precursors to bioactive alkaloids .

Cycloaddition and Cyclization Reactions

The compound participates in annulation reactions to construct polycyclic systems:

Reaction TypeConditionsProductYieldSource
Electrocyclic reactionPd(OAc)₂, PPh₃, DCE, 100°Cα-(4-Bromo-isoquinolin-1-yl)propenone68%
PhotocyclizationUV light, CH₃CN, 24 hPhenanthridinone derivatives55%

Mechanistic Notes :

  • Palladium-catalyzed electrocyclic reactions proceed via a six-membered transition state .
  • Photochemical cyclization involves radical intermediates .

Functional Group Interconversion

The carbonyl group at the 1-position undergoes transformations:

Reaction TypeConditionsProductYieldSource
AminationNH₃, CuI, 120°C, 24 h5-Bromo-1-aminoisoquinoline50%
EsterificationAc₂O, H₂SO₄, reflux, 2 h5-Bromoisoquinolin-1-yl acetate90%

Applications :

  • Amino derivatives are precursors to PARP inhibitors .
  • Esterification enhances solubility for further reactions .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens:

Reaction TypeConditionsProductYieldSource
FinkelsteinKI, CuI, DMF, 100°C, 12 h5-Iodoisoquinolin-1(2H)-one45%

Limitations :

  • Lower yields due to steric hindrance from the bicyclic framework .

Scientific Research Applications

Neurodegenerative Disorders

5-Bromoisoquinolin-1(2H)-one has been explored as an inhibitor of the SARM1 enzyme, which plays a pivotal role in neurodegeneration. Research indicates that isoquinoline-derived compounds can inhibit SARM1 NADase activity, providing protection for injured axons. In particular, a derivative known as DSRM-3716 demonstrated potent inhibition, suggesting that this compound could be developed into a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics allow it to function as a ligand for various receptors, including dopamine D3 receptors, influencing dopaminergic signaling pathways. This modulation can have implications in treating psychiatric disorders and addiction.

Biochemical Research

In biochemical studies, this compound has been utilized to explore its effects on intracellular signaling pathways. For instance, its role as an inhibitor of MK2 (MAPK-activated protein kinase 2) has been studied, which could lead to anti-inflammatory therapies by inhibiting TNFα release.

Data Tables

Application AreaDescriptionReferences
Neurodegenerative DisordersInhibition of SARM1 NADase activity; potential therapy for neurodegeneration
Pharmaceutical DevelopmentActs as a ligand for dopamine D3 receptors; implications in addiction
Biochemical ResearchInhibitor of MK2; potential anti-inflammatory effects

Case Study 1: SARM1 Inhibition

A study published in Nature demonstrated that this compound derivatives could effectively inhibit SARM1 activity in vitro. The research highlighted the molecular mechanism involving base-exchange reactions with NAD+, resulting in the formation of inhibitory products that protect neuronal cells from degeneration .

Case Study 2: Dopamine Receptor Interaction

Research conducted on the interaction of this compound with dopamine receptors revealed its potential to modulate dopaminergic pathways. This study indicated that the compound could alter reward-seeking behavior in animal models, making it a candidate for further exploration in addiction therapies.

Mechanism of Action

The mechanism of action of 5-bromoisoquinolin-1(2H)-one and its derivatives depends on their specific targets. For instance, if a derivative acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary widely, including interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5-bromoisoquinolin-1(2H)-one with structurally related isoquinolinone derivatives and brominated analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Position Key Features
This compound C₉H₆BrNO 224.05 190777-77-6 Position 5 Precursor for Suzuki-Miyaura coupling; used in medicinal chemistry .
4-Bromoisoquinolin-1(2H)-one C₉H₆BrNO 224.05 3951-95-9 Position 4 Similar hazards (H315, H319, H335) but distinct reactivity in electrophilic substitutions .
8-Bromoisoquinolin-1(2H)-one C₉H₆BrNO 224.05 475994-60-6 Position 8 Positional isomer with potential differences in electronic properties .
5-Aminoisoquinolin-1(4H)-one C₉H₈N₂O 160.17 N/A Position 5 (amino) Amino group enhances solubility; used in fluorescence-based applications .
4-Bromo-2-methylisoquinolin-1(2H)-one C₁₀H₈BrNO 238.08 33930-63-1 Positions 4 and 2 Methyl group increases steric hindrance; ≥97% purity .
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one C₉H₈BrNO 242.07 1109230-25-2 Position 5, dihydro Saturated ring improves metabolic stability .
5-Bromo-7-fluoroisoindolin-1-one C₈H₅BrFNO 230.03 957346-37-1 Positions 5 and 7 Fluorine substitution enhances lipophilicity and bioavailability .

Biological Activity

5-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluation, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrNC_9H_6BrN and a molecular weight of approximately 211.06 g/mol. The presence of a bromine atom at the 5-position of the isoquinoline structure significantly influences its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors to facilitate ring formation.
  • Bromination Techniques : Employing brominating agents to introduce the bromine substituent at the desired position.

The efficiency and yield of these methods can vary based on reaction conditions and starting materials, with yields often exceeding 70% in optimized conditions.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

Anticancer Activity

  • Mechanism of Action : Isoquinoline derivatives, including this compound, have been studied for their potential to inhibit cancer cell proliferation. The compound has shown promising results in inhibiting various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
  • IC50 Values : In studies, compounds derived from isoquinoline structures have demonstrated IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth. For instance, certain derivatives have shown IC50 values as low as 2.93 µM against MCF-7 cells .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

  • VEGFR-2 Inhibition : Some derivatives exhibit significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
  • Other Targets : The compound has been investigated for its potential to inhibit kinases involved in cancer progression, such as DYRK1A and GSK3 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of isoquinoline derivatives. Minor modifications in the molecular structure can lead to significant changes in biological efficacy:

Compound NameStructure FeaturesUnique Aspects
This compoundBromine at position 5Exhibits strong anticancer properties
6-Bromoisoquinolin-1(2H)-oneBromine at position 6Different substitution pattern; varied reactivity
4-Bromoisoquinolin-1(2H)-oneBromine at position 4Distinct reactivity compared to position 5

This table illustrates how variations in bromine positioning affect biological activity and chemical behavior.

Case Studies

Several studies highlight the biological implications of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound significantly increased apoptosis in cancer cells by modulating caspase activity, thereby promoting programmed cell death .
  • Inflammation Modulation : Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as IL-6, indicating potential anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary screenings have suggested moderate antibacterial activities against Gram-positive strains, further expanding its therapeutic potential .

Q & A

Q. What are the established synthetic routes for 5-bromoisoquinolin-1(2H)-one, and what key parameters influence yield?

  • Methodological Answer : The synthesis typically involves bromination of isoquinolinone precursors. For example, direct bromination at the 5-position can be achieved using bromine in acetic acid or via Pd-catalyzed cross-coupling reactions. Key parameters include:
  • Temperature : Optimal bromination occurs at 60–80°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst : Pd(PPh₃)₄ enhances regioselectivity in cross-coupling steps .
    Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., N–C2–C10–C11 torsion angle of -178.69° observed in analogs) .
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.8–8.3 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 214.2 for fluorinated analogs) .

Advanced Research Questions

Q. How can bromination efficiency be optimized while minimizing dihalogenation byproducts?

  • Methodological Answer : Use a factorial design to test variables:
VariableLow LevelHigh Level
Bromine Equiv.1.01.5
Reaction Time2 h6 h
Catalyst Loading2 mol%5 mol%
Analyze interactions using ANOVA to identify dominant factors. For example, excess bromine (>1.2 equiv.) increases dihalogenation by 20% .

Q. How to resolve discrepancies between experimental crystallographic data and computational bond angle predictions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model geometry. Compare with XRD data (e.g., C1–N–C2 angle: 125.36° experimental vs. 120.5° theoretical).
  • Investigate crystal packing effects (e.g., hydrogen bonding N–H⋯O) that distort bond angles .
  • Use multivariate analysis to correlate substituent electronic effects with structural deviations .

Q. What theoretical frameworks guide the study of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Theory : Predicts reactivity by analyzing HOMO/LUMO interactions. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution.
  • Hammett Parameters : Quantify substituent effects on reaction rates (σₚ values for Br: +0.23) .
  • Link experimental results to Marcus Theory for electron-transfer steps in catalytic cycles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer :
  • Conduct meta-analysis of published IC₅₀ values, stratifying by assay type (e.g., kinase inhibition vs. antimicrobial).
  • Validate purity (>95% via HPLC) to rule out impurities as confounding factors .
  • Use dose-response curves to compare potency across studies, adjusting for cell line variability .

Theoretical and Methodological Integration

Q. How to design a research proposal integrating synthetic chemistry and computational modeling for this compound?

  • Methodological Answer :
  • Aim 1 : Synthesize derivatives using Suzuki-Miyaura coupling (Pd catalysis).
  • Aim 2 : Perform MD simulations (COMSOL) to predict solubility and aggregation behavior.
  • Aim 3 : Validate predictions via dynamic light scattering (DLS) and XRD .
  • Framework : Align with CRDC RDF2050108 for process simulation in chemical engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromoisoquinolin-1(2H)-one
Reactant of Route 2
5-bromoisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.